molecular formula C9H10O4 B057728 (R)-2-(4-Hydroxyphenoxy)propanoic acid CAS No. 94050-90-5

(R)-2-(4-Hydroxyphenoxy)propanoic acid

Cat. No. B057728
CAS RN: 94050-90-5
M. Wt: 182.17 g/mol
InChI Key: AQIHDXGKQHFBNW-ZCFIWIBFSA-N
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Description

  • (R)-2-(4-Hydroxyphenoxy)propanoic acid ((R)-HPOPA) is an important intermediate for the synthesis of optically pure aryloxyphenoxypropionic acid herbicides (Hu et al., 2019).

Synthesis Analysis

  • A technical improvement for synthesizing R-(+)-2-(4-hydroxyphenoxy)propionic acid, an intermediate of phenoxy-carboxylic herbicides, was reported, achieving a total yield of 48.2% (Shen Yong-cun, 2006).
  • Another approach for synthesizing this compound used optical L-Alanine as the starting material, achieving a yield of 71.1% (Wu Chun-le, 2015).

Molecular Structure Analysis

  • Synthesis and crystal structure analysis of R-(+)-2-(4-hydroxyphenoxy)propionate derivatives was carried out using X-ray single-crystal diffraction (Han Cui-pin, 2015).

Chemical Reactions and Properties

  • The compound's synthesis process has advantages like low toxicity of reagents, simple manipulations, and low equipment requirements, suitable for industrialized production (Z. Haiyan et al., 2020).

Physical Properties Analysis

  • The solubilities of R-(+)-2-(4-hydroxyphenoxy)propanoic acid in various solvents were determined, and it was found that solubilities increase with the increasing mole fraction of ethanol in methanol-ethanol mixtures (Liu et al., 2018).

Chemical Properties Analysis

  • Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy)propionic acid achieved an enantiomeric excess of up to >99% (Barton et al., 1990).

Scientific Research Applications

Summary of the Application

R-HPPA is a key intermediate for the production of phenoxypropionic acid herbicides, which are known for their high efficacy, low toxicity, wide herbicidal spectrum, long application period, and high safety to crops .

Methods of Application or Experimental Procedures

R-HPPA can be biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases . In one study, an efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . In another study, a convenient and safe 96-well microplate assay method with sodium nitrite (NaNO2) as a chromogenic reagent was proposed and optimized .

Results or Outcomes

The high-throughput screening method was successfully used in the identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants. The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA . In the second study, two fungi species, Penicillium oxalicum A5 and Aspergillus versicolor A12, were identified with conversion rates of R-HPPA from 10 g/L R-PPA reaching 21.18% and 40.24%, respectively .

2. Regioselective Preparation of R-HPPA

Summary of the Application

R-HPPA is used as a pivotal intermediate for the synthesis of aryloxyphenoxypropionate (APP) herbicide .

Methods of Application or Experimental Procedures

18O-labeling experiments showed that the phenolic hydroxyl in HPOPA originated from H2O2, which establishes that the reaction is mechanistically a peroxygenation .

Results or Outcomes

The reaction yielded the desired R-isomer of HPOPA with an enantiomeric excess of 60% . The phenolic hydroxyl in HPOPA was shown to originate from H2O2, confirming the reaction as a peroxygenation .

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of “®-2-(4-Hydroxyphenoxy)propanoic acid”. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

To improve the production of “®-2-(4-Hydroxyphenoxy)propanoic acid”, static cultivation and H2O2 addition were attempted and found to be conducive to the task at hand. This is the first report on HPOPA production under static cultivation and reactive oxygen species (ROS) induction .

properties

IUPAC Name

(2R)-2-(4-hydroxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIHDXGKQHFBNW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20240360
Record name (R)-2-(4-Hydroxyphenoxy)propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Hydroxyphenoxy)propanoic acid

CAS RN

94050-90-5
Record name (2R)-2-(4-Hydroxyphenoxy)propanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyphenoxy propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-(4-Hydroxyphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(4-hydroxyphenoxy)propanoic acid
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Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, (2R)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPHENOXY PROPIONIC ACID
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Synthesis routes and methods

Procedure details

2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is hydrolyzed by refluxing ethanol (15 mL) and 2 drops of concentrated hydrochloric acid (36%) for 2 hours. Ethanol is removed under reduced pressure to give 2-(4-hydroxyphenoxy)propanoic acid (0.9 g yield 93%): m.p. 136°-137.5° C., IR (KBr) 3265 (vs), 1707 (vs); 1H NMR (acetone-d6) delta 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (M, 4H).
Name
2-(4-Acetoxyphenoxy)propanoic acid
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
W Liu, J Ma, X Yao, R Fang, L Cheng - Russian Journal of Physical …, 2018 - Springer
The solubilities of R-(+)-2-(4-hydroxyphenoxy)propanoic acid (D-HPPA) in methanol, ethanol and various methanol-ethanol mixtures are determined in the temperature range from …
Number of citations: 2 link.springer.com
CJ Booth, GW Gray, KJ Toyne… - Molecular Crystals and …, 1992 - Taylor & Francis
A comprehensive series of (R—(4-substituted-phenoxy)propanoates and (R—(4-substituted-phenoxy)propanonitriles have been prepared. A wide variety of 4-substituents and ester …
Number of citations: 29 www.tandfonline.com
L Wei, G Yun, P Hongjian, W Xiaodong - Russian Journal of Physical …, 2020 - Springer
The solubility of R-2[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propanoic acid (abbreviated as Fenoxaprop-P) in methanol, ethanol and various methanol-ethanol mixed solvents have …
Number of citations: 3 link.springer.com
CJ Booth, JW Goodby, JP Hardy… - Journal of Materials …, 1993 - pubs.rsc.org
The thermotropic liquid-crystalline behaviour of a number of (R)- and (R,S)-2-(4-substituted-phenoxy)-1-alkoxy propanes has been examined and related to changes in the nature of the …
Number of citations: 8 pubs.rsc.org
Y Xinding, M Jinju, F Ruina, Y Qishan, L Wei - Russian Journal of Physical …, 2019 - Springer
The solubility of R-2[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propanoic acid (abbreviated as Fenoxaprop-P) in acetone, methyl ethyl ketone (MEK), 1,4-butyrolactone, acetonitrile, DMF, …
Number of citations: 1 link.springer.com
ZH Yang, BB Li, J Ye, AX Hu - Gaodeng Xuexiao Huaxue Xuebao …, 2016 - hero.epa.gov
2-(4-Aryloxyphenoxy) propionamide derivatives were identified as one of the most important herbicides, which inhibited acetyl-CoA carboxylase (ACCase) to restrict fatty acid. Recent …
Number of citations: 3 hero.epa.gov
CJ Booth, JW Goodby, JP Hardy… - Journal of Materials …, 1993 - pubs.rsc.org
Two homologous series of (R)-2-(4-hydroxyphenoxy)propan-1-ol derived materials were synthesized; the (R)-1-alkoxy-2-[4-(2′-fluoro-4′-pentylbiphenyl-4-ylcarbonyloxy)phenoxy]…
Number of citations: 14 pubs.rsc.org
X Jing, G Yao, D Liu, M Liu, P Wang, Z Zhou - Scientific Reports, 2016 - nature.com
The environmental fate of the herbicide fenoxaprop-ethyl (FE) in water, sediment and water-sediment microcosm was studied and degradation products fenoxaprop (FA), ethyl-2-(4-…
Number of citations: 17 www.nature.com
Q Liu, M Huang, A Liu, A Hu, M Lei, Y Ren… - Chemical Research in …, 2016 - Springer
A series of novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide compounds was designed and prepared. The structures of the synthesized compounds were confirmed by …
Number of citations: 1 link.springer.com
Y Wu
Number of citations: 0

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